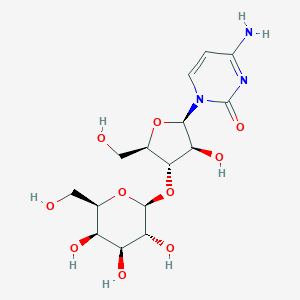
2,6-二氨基吡啶
描述
2,6-Diaminopyridine is used as a pharmaceutical intermediate and a hair dye coupler in oxidation/permanent formulations .
Synthesis Analysis
The synthesis of poly (2,6-diaminopyridine) is developed with the assistance of an external circulation rotating packed bed (EC-RPB). The polymerization could be divided into two stages: a kinetically fast stage and a rate-determining phase-transfer stage . Another study shows that the synthesis of 2,6-diaminopyridine compound in the presence of HRP (Horse radish peroxidase) and H2O2 (hydrogen peroxide) results in two different types of polymers .Molecular Structure Analysis
The molecular structure of 2,6-Diaminopyridine has been studied using high-resolution electronic spectroscopy . Further structural investigation was carried out in a study involving the synthesis of a new charge transfer complex of 2,6-diaminopyridine with 4-nitrophenylacetic acid .Chemical Reactions Analysis
The chemical reactions of 2,6-Diaminopyridine have been studied extensively. For instance, the synthesis of poly (2,6-diaminopyridine) using a rotating packed bed has been reported . Another study provides mechanistic insights into the active intermediates of 2,6-diaminopyridine dinitration in the concentrated nitric-sulfuric acid system .科学研究应用
Electrocatalysis in Fuel Cells
2,6-Diaminopyridine (DAP) has been utilized in the synthesis of polyurea-based electrocatalysts for anion exchange membrane fuel cells (AEMFC). DAP is polymerized with methylene diphenyl diisocyanates (MDI) in the presence of Co (II) to form a Co-complexed polyurea (Co-PUr). Upon calcination, this yields Co, N-doped carbon (Co–N–C), which serves as a cathode catalyst. This catalyst has demonstrated comparable electrochemical properties to commercial precious Pt/C, including high on-set and half-wave voltages, high limited reduction current density, and lower Tafel slope .
Synthesis of Polypyrrole-derived Electrocatalysts
The preparation of poly(2,6-diaminopyridine) (PDAP) is a crucial step in producing high-performance polypyrrole-derived electrocatalysts for the oxygen reduction reaction (ORR). A method involving an external circulation rotating packed bed (EC-RPB) has been developed to efficiently synthesize PDAP, which significantly improves the production process .
Metal Ion Recovery
2,6-Diaminopyridine derivatives have been found effective as extractants for the recovery of various metal ions, including precious metals like gold, silver, platinum, palladium, and copper. This application is particularly relevant in the context of recycling and sustainable use of resources .
Pharmaceutical Intermediates
2,6-Diaminopyridine serves as an intermediate in the pharmaceutical industry. Its derivatives are used in the synthesis of various drugs, highlighting its importance in medicinal chemistry .
Hair Dye Formulations
In the cosmetic industry, 2,6-Diaminopyridine is used as a coupler in oxidation/permanent hair dye formulations. It reacts with primary intermediates to form the final dye, contributing to the vast array of hair color products available on the market .
Conductive Polymer Thin Films
DAP-based polymers have been explored for their potential in creating functional and conductive polymer thin films. These films have applications in electronics and sensor technology, where conductivity and stability are crucial .
作用机制
Target of Action
2,6-Diaminopyridine (DAP) is a biochemical reagent It’s known that dap is used in the synthesis of pyridinic nitrogen-rich polymers, which are key in obtaining high-performance polypyrrole-derived electrocatalysts for the oxygen reduction reaction .
Mode of Action
It’s known that dap is involved in the synthesis of pyridinic nitrogen-rich polymers . The polymerization process involves two stages: a kinetically fast stage and a rate-determining phase-transfer stage .
Biochemical Pathways
DAP is involved in the synthesis of pyridinic nitrogen-rich polymers . The polymerization process could be divided into two stages: a kinetically fast stage and a rate-determining phase-transfer stage . The polymerization is sufficiently reduced to 3 hours with a conversion rate of over 90% achieved due to accelerated mass transfer in the second stage .
Pharmacokinetics
It’s known that dap is a biochemical reagent , suggesting that its ADME properties would depend on the specific biochemical context in which it is used.
Result of Action
The result of DAP’s action is the formation of pyridinic nitrogen-rich polymers . These polymers are used in the production of high-performance polypyrrole-derived electrocatalysts for the oxygen reduction reaction .
Action Environment
The action of DAP is influenced by the environment in which it is used. For example, the polymerization process involving DAP is accelerated in an external circulation rotating packed bed (EC-RPB), leading to a higher conversion rate . Furthermore, the presence of co-doped iron and manganese species can enhance the oxygen reduction reaction (ORR) activity and stability of the resulting catalyst .
安全和危害
2,6-Diaminopyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
未来方向
Research on 2,6-Diaminopyridine is ongoing, with studies exploring its potential in various applications. For instance, it has been used in the development of self-healing polyurethanes . Other research has focused on the excellent toughening of 2,6-Diaminopyridine derived Poly (Urethane Urea) via dynamic cross-linkages . Another study discusses the potential of 2,6-Diaminopyridine-based polyurea as an advanced material .
属性
IUPAC Name |
pyridine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c6-4-2-1-3-5(7)8-4/h1-3H,(H4,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNQIURBCCNWDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25168-43-8 | |
| Record name | Poly(2,6-diaminopyridine) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25168-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0040127 | |
| Record name | 2,6-Diaminopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Slightly brown solid; [EC: SCCS - Opinion] Light brown, yellow, or off-white powder or flakes; [Alfa Aesar MSDS] | |
| Record name | 2,6-Diaminopyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19499 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2,6-Diaminopyridine | |
CAS RN |
141-86-6 | |
| Record name | 2,6-Diaminopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Diaminopyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Diaminopyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1921 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Pyridinediamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Diaminopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-2,6-diyldiamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.007 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIAMINOPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K89AB8CKG6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: While the exact mechanism remains under investigation, research suggests that these derivatives may interfere with early-stage viral fusion by interacting with oligosaccharides within the glycoprotein “spikes” of the viral envelope. [] This interaction could potentially hinder the virus's ability to bind to and invade host cells. []
A: The symmetrical arrangement of three nitrogen lone pairs in 2,6-DAP contributes to its remarkable Lewis base characteristics. [] This feature enables diverse derivatization, particularly the creation of N-acyl derivatives. These derivatives are of significant interest due to their capacity to form hydrogen-bonding motifs and macrocyclic synthetic receptors, relevant in fields like supramolecular chemistry and drug design. [, , , ]
ANone: The molecular formula of 2,6-Diaminopyridine is C5H7N3, and its molecular weight is 109.13 g/mol.
A: Researchers frequently utilize Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), Ultraviolet-Visible (UV-Vis) spectroscopy, and mass spectrometry to characterize 2,6-DAP and its derivatives. [, , , , , , ]
A: Incorporating 2,6-Diaminopyridine, specifically the derivative bis-pdimethylaminophenyl-2,6-pyridine (S26DAP), into polyimides enhances their solubility in dipolar aprotic solvents compared to traditional aromatic polyimides. [] Additionally, these modified polyimides exhibit high glass transition temperatures (Tg) ranging from 186-209 °C, demonstrating good thermal stability and adhesive properties, making them suitable for applications requiring high-temperature resistance and strong adhesion. []
A: Yes, electrochemically reduced graphene oxide (RGO) acts as an effective catalyst for the polymerization of 2,6-Diaminopyridine, yielding poly(2,6-diaminopyridine) (PDAP). [] The PDAP-RGO composite exhibits notable electroactivity over a wide pH range, extending up to pH 11.0. [] This electrocatalytic property, specifically the reduction of hydrogen peroxide (H2O2) at the PDAP-RGO interface, forms the basis for a glucose sensing platform when glucose oxidase (GOD) is immobilized onto the PDAP-RGO composite. []
A: Yes, quantum chemistry calculations, particularly electron cloud density and zero-point energy analysis, have been employed to investigate the nitration process of 2,6-Diaminopyridine and similar nitrogen-containing heterocyclic aromatics. [] These simulations provide insights into the relationship between the ease of nitration and the reactivity of these compounds. []
A: Studies show that N-monoacylated 2,6-diaminopyridines exhibit significant anti-HSV-1 activity, while their N,N′-diacylated counterparts do not. [] This difference suggests that the presence of a free amino group in the 2 or 6 position on the pyridine ring might be crucial for the antiviral activity against HSV-1. [] Further investigations into the specific interactions between these derivatives and viral targets are needed to confirm this hypothesis.
A: Researchers have investigated incorporating 2,6-Diaminopyridine onto the surface of silica-coated magnetic iron oxide (Fe3O4) nanoparticles. [] This approach aims to leverage the magnetic properties of the nanoparticles for selective separation and potential targeted delivery. Additionally, the presence of 2,6-Diaminopyridine introduces fluorescence properties and responsiveness to specific transition metal ions like copper(II) (Cu2+) and zinc(II) (Zn2+), potentially enabling optical detection and sensing applications. []
A: Flame Atomic Absorption Spectrometry (FAAS) is used to determine the concentration of Cadmium(II) ions following their preconcentration using polyvinyl chloride functionalized with 3-(2-Thiazolylazo)-2,6-diaminopyridine. [] This technique is well-suited for quantifying trace metal ions due to its sensitivity and selectivity.
A: The stability constant of the cobalt complex with 3-(4,5-dimethyl-2-thiazolylazo)-2,6-diaminopyridine was determined using spectrophotometric methods. [] This approach leverages the characteristic absorption spectra of the complex and the free ligand to calculate the equilibrium constant for their formation.
A: The solubility of 2,6-Diaminopyridine has been experimentally determined in a range of solvents, including toluene, o-xylene, ethylbenzene, methanol, ethanol, 2-propanol, and sodium hydroxide solutions. [] These studies provide valuable data for understanding its behavior in different solvent environments and for developing processes that require its dissolution or crystallization.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(4R,6R)-4-(Ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride](/img/structure/B123170.png)






![3-({1,3-Bis[(oxiran-2-yl)methoxy]propan-2-yl}oxy)propane-1,2-diol](/img/structure/B123185.png)